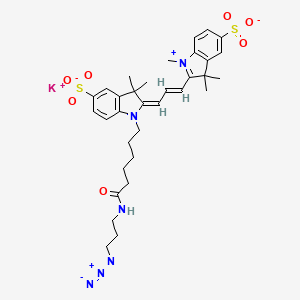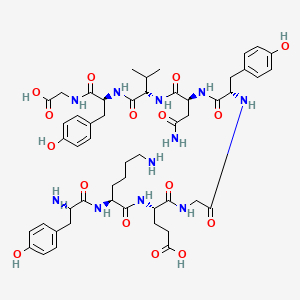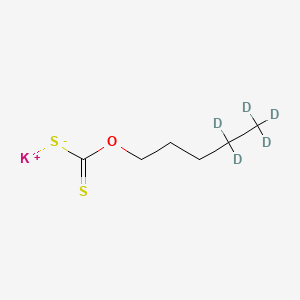
Sulfo-cyanine3 azide (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-cyanine3 azide (potassium) is a water-soluble azide cyanine dye and fluorescent probe. It is known for its strong fluorescence with excitation and emission wavelengths of 548 nm and 563 nm, respectively . This compound is widely used in scientific research due to its ability to participate in various chemical reactions, particularly in the synthesis of fused tricyclic heterocycles and the production of immunostimulatory agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-cyanine3 azide (potassium) is synthesized through a series of chemical reactions involving the introduction of an azide group into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine bridge between the indolenine groups.
Introduction of the Azide Group: The azide group is introduced into the cyanine dye structure through a nucleophilic substitution reaction.
Industrial Production Methods
The industrial production of sulfo-cyanine3 azide (potassium) involves scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is then purified and formulated into a stable salt form to ensure its stability and biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-cyanine3 azide (potassium) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with alkyne-containing molecules in the presence of a copper catalyst.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with strained alkyne-containing molecules, such as DBCO or BCN groups, without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, alkyne-containing molecules, and appropriate solvents.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires strained alkyne-containing molecules and can be performed in aqueous or organic solvents.
Major Products
The major products formed from these reactions include fused tricyclic heterocycles and other complex molecular structures that are useful in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-cyanine3 azide (potassium) has a wide range of scientific research applications, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules in biological and medical research.
Synthesis of Immunostimulatory Agents: Involved in the synthesis of compounds that stimulate the immune system.
Chemical Biology: Used in click chemistry reactions for the synthesis of complex molecular structures.
Imaging Studies: Employed in imaging studies to visualize cellular and molecular processes.
Wirkmechanismus
Sulfo-cyanine3 azide (potassium) exerts its effects through its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ring strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow the compound to form stable covalent bonds with alkyne-containing molecules, enabling the synthesis of complex molecular structures and the labeling of biomolecules . The molecular targets and pathways involved in these reactions include the azide and alkyne functional groups, which undergo cycloaddition to form triazole rings .
Vergleich Mit ähnlichen Verbindungen
Sulfo-cyanine3 azide (potassium) is unique compared to other similar compounds due to its specific fluorescence properties and its ability to participate in click chemistry reactions. Similar compounds include:
Sulfo-cyanine5 azide: Has a longer polymethine bridge and different fluorescence properties (excitation at 646 nm and emission at 662 nm).
BDP-FL azide: A small but hydrophobic fluorescent dye with different chemical properties.
Sulfo-cyanine3-dUTP: A nucleotide analog used in rolling circle amplification with similar fluorescence properties but different applications.
Sulfo-cyanine3 azide (potassium) stands out due to its high water solubility, strong fluorescence, and versatility in various chemical reactions, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C33H41KN6O7S2 |
|---|---|
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H42N6O7S2.K/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
FJMHJDVEKDLIGG-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)






![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)




